molecular formula C13H9F3O2 B180345 4-(4-Trifluoromethoxyphenyl)phenol CAS No. 173025-79-1

4-(4-Trifluoromethoxyphenyl)phenol

Cat. No.: B180345
CAS No.: 173025-79-1
M. Wt: 254.2 g/mol
InChI Key: BQHPTVCTYWEKJL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Trifluoromethoxyphenyl)phenol typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general reaction conditions include the use of a palladium catalyst, a base, and an appropriate solvent. The reaction is carried out under mild conditions, making it suitable for the synthesis of various functionalized biphenyl compounds .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may include recrystallization or chromatography to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-(4-Trifluoromethoxyphenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various functionalized biphenyl derivatives .

Scientific Research Applications

4-(4-Trifluoromethoxyphenyl)phenol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(4-Trifluoromethoxyphenyl)phenol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s binding affinity and selectivity towards enzymes or receptors. This interaction can modulate various biological processes, such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Trifluoromethoxyphenyl)phenol is unique due to the presence of both a trifluoromethoxy group and a biphenyl structure. This combination imparts distinct electronic and steric properties, making it valuable in various applications. The trifluoromethoxy group enhances the compound’s stability and reactivity, distinguishing it from other similar compounds .

Properties

IUPAC Name

4-[4-(trifluoromethoxy)phenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3O2/c14-13(15,16)18-12-7-3-10(4-8-12)9-1-5-11(17)6-2-9/h1-8,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQHPTVCTYWEKJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)OC(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80475712
Record name 4-(4-TRIFLUOROMETHOXYPHENYL)PHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80475712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173025-79-1
Record name 4-(4-TRIFLUOROMETHOXYPHENYL)PHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80475712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A reaction mixture comprising 3.0 g of 4-benzyloxy-4′-(trifluoromethoxy)biphenyl, 0.1 g of palladium hydroxide and 30 ml of ethyl acetate was filled with hydrogen gas, and stirred at room temperature for 8 hours. The reaction mixture was filtered, and the solvent of the filtrate was evaporated away. The resulting residue was recrystallized from heptane, and 1.5 g of 4-hydroxy-4′-(trifluoromethoxy)biphenyl was obtained. m.p.: 140-140.5° C.
Name
4-benzyloxy-4′-(trifluoromethoxy)biphenyl
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

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